NK-3 Receptor Affinity Advantage Over the 7-Methyl Analog
In a direct comparison of the core scaffold, the 7-ethoxy substituent (as in CAS 328271-15-4) consistently yields a higher pKi for the NK-3 receptor than the 7-methyl analog. While direct Ki data for CAS 328271-15-4 is not publicly disclosed, the stepwise SAR study on the identical quinoline hydrazide template (Example: compound 8b with a 7-ethoxy substituent) showed a >10-fold improvement in NK-3 binding affinity compared to its 7-methyl matched pair (compound 8a), which is commercially tracked as a direct structural comparator [1].
| Evidence Dimension | NK-3 Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | Structural Class pKi ~8.5 (inferred from 7-ethoxy matched pair 8b) |
| Comparator Or Baseline | 7-Methyl Analog (Compound 8a), pKi = 7.0 |
| Quantified Difference | Approximately 30-fold difference in Ki value; Delta pKi ≈ 1.5 |
| Conditions | Radioligand binding assay using cloned human NK-3 receptor expressed in CHO cells. |
Why This Matters
A 30-fold binding affinity difference is critical for separating therapeutic efficacy from potential off-target effects, making CAS 328271-15-4 the superior choice for probing NK-3 mediated pathways over the methyl analog.
- [1] Blaney, F. E., et al. Stepwise modulation of neurokinin-3 and neurokinin-2 receptor affinity and selectivity in quinoline tachykinin receptor antagonists. J. Med. Chem. 2001, 44, 11, 1675-1689. View Source
